molecular formula C9H13ClN2O2 B12705417 N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride CAS No. 81028-97-9

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride

Cat. No.: B12705417
CAS No.: 81028-97-9
M. Wt: 216.66 g/mol
InChI Key: WJZFVXOOYDREFR-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Nomenclature

The IUPAC name for this compound is N-(2-aminoethyl)-4-hydroxybenzamide; hydrochloride. This systematic designation reflects its structural components: a benzamide core substituted with a hydroxyl group at the para position (4-hydroxybenzamide), an ethylamine side chain (2-aminoethyl), and a hydrochloride salt. The parent compound, N-(2-aminoethyl)-4-hydroxybenzamide (CID 3018982), becomes protonated at the amine group, forming the monohydrochloride derivative.

The molecular formula, C₉H₁₃ClN₂O₂ , corresponds to a molecular weight of 216.66 g/mol , as computed by PubChem. The systematic naming adheres to IUPAC guidelines by prioritizing functional groups in the order of hydroxyl (-OH), amide (-CONH-), and ammonium chloride (-NH₃⁺Cl⁻).

Common Synonyms and Tradenames

This compound is referenced under multiple synonyms in scientific literature and chemical databases. These include N-(2-Aminoethyl)-4-hydroxybenzamide HCl, EINECS 279-667-7, and the CAS Registry Number 81028-97-9. Additional designations, such as WJZFVXOOYDREFR-UHFFFAOYSA-N (InChIKey) and DTXSID901001719 (DSSTox Substance ID), serve as unique identifiers in computational and regulatory contexts.

Structural Formula and Molecular Weight

The structural formula of N-(2-aminoethyl)-4-hydroxybenzamide monohydrochloride is represented by the SMILES notation C1=CC(=CC=C1C(=O)NCCN)O.Cl . This notation delineates a benzene ring with a hydroxyl group at the 4-position, an amide linkage to a 2-aminoethyl group, and a chloride ion associated with the protonated amine.

The compound’s molecular weight, 216.66 g/mol , is derived from its empirical formula (C₉H₁₃ClN₂O₂). Precise mass spectrometry data confirm a monoisotopic mass of 216.0665554 Da . The hydrochloride salt enhances solubility in polar solvents, a critical factor in its physicochemical behavior.

CAS Registry Number and Regulatory Identifiers

The CAS Registry Number 81028-97-9 uniquely identifies this compound in chemical inventories. Regulatory frameworks classify it under the European Community (EC) Number 279-667-7 , while the DSSTox Substance ID DTXSID901001719 facilitates toxicological assessments. The Wikidata entry Q82995723 further integrates this compound into linked open-data ecosystems, enabling cross-referencing with biomedical and environmental databases.

Properties

CAS No.

81028-97-9

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

N-(2-aminoethyl)-4-hydroxybenzamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-1-3-8(12)4-2-7;/h1-4,12H,5-6,10H2,(H,11,13);1H

InChI Key

WJZFVXOOYDREFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-hydroxybenzamide monohydrochloride typically involves two primary steps:

Key Steps:

  • Activation of 4-hydroxybenzoic acid :
    • The carboxylic acid group is activated using reagents like thionyl chloride (SOCl₂) to form the acid chloride intermediate.
    • Alternative coupling agents (e.g., DCC, EDC) may be employed in solvent systems such as dichloromethane or THF.
  • Nucleophilic attack by ethylenediamine :

    • The amine group of ethylenediamine reacts with the activated acid to form the amide bond.
    • Reaction conditions: 0–25°C, inert atmosphere (e.g., nitrogen), and stoichiometric control to minimize side products.
  • Hydrochloride salt formation :

    • The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the monohydrochloride salt.

Industrial-Scale Production

Scalable methods prioritize yield, purity, and cost-effectiveness:

Parameter Optimization Strategy
Reactor Type Continuous flow reactors for consistent mixing and temperature control.
Catalyst Heterogeneous catalysts (e.g., immobilized lipases) to enhance reaction efficiency.
Purification Recrystallization from ethanol/water mixtures or chromatography for high-purity batches.
By-Product Management Solvent recycling and waste minimization protocols.

Challenges and Mitigation

  • Hydroxyl Group Reactivity : The 4-hydroxy group may require protection (e.g., as a tert-butyldimethylsilyl ether) during synthesis to prevent unwanted side reactions.
  • Amine Protonation : Ethylenediamine’s basicity can lead to premature salt formation; pH control is critical during amide coupling.

Quality Control Metrics

Property Analytical Method
Purity HPLC (C18 column, UV detection at 254 nm).
Salt Stoichiometry Elemental analysis (Cl⁻ content).
Structural Confirmation ¹H/¹³C NMR, FT-IR.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxybenzamide moiety can participate in various chemical interactions. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the N-(2-aminoethyl) backbone but differ in substituents and applications:

Compound Name Key Functional Groups Applications Solubility & Stability
N-(2-Aminoethyl)-4-hydroxybenzamide monohydrochloride (Target) Hydroxybenzamide, ethylamine hydrochloride Likely research intermediate Expected moderate solubility in polar solvents (inferred)
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane Trimethoxysilane, ethylamine Adhesion promoter in epoxy-silicone coatings Compatible with organic resins; hydrolytically reactive
M8-B (hydrochloride) (N-(2-aminoethyl)-thiophenecarboxamide derivative) Thiophenecarboxamide, methoxy-phenyl TRPM8 antagonist (neurological research) Soluble in DMF (10 mg/ml), DMSO (15 mg/ml); stable at -20°C
2-Chloroethylamine Monohydrochloride Chloroethylamine hydrochloride Reagent in organic synthesis High solubility in water; hygroscopic
N-(2-Aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide monohydrochloride Sulfonamide, thiourea, cyclopentyl Potential agrochemical/pharmaceutical use Available in 25 kg drums (95% purity)

Physicochemical and Performance Differences

  • Adhesion and Mechanical Properties: The trimethoxysilane derivative () demonstrates enhanced adhesion in epoxy coatings, achieving shear strengths of 0.37 MPa due to crosslinking density.
  • Biological Activity : M8-B (hydrochloride) exhibits specificity as a TRPM8 antagonist, attributed to its thiophene and methoxy-phenyl substituents . The target’s hydroxybenzamide group may confer distinct binding affinities, though empirical data is needed.

Commercial Availability and Industrial Use

  • The sulfonamide-thiourea analog is marketed in bulk quantities (25 kg drums) via platforms like ECHEMI, indicating industrial relevance in pesticides or APIs .
  • M8-B is supplied for research (Cayman Chemical), highlighting its niche biochemical role . The target compound’s commercial footprint is less documented, suggesting it may be a novel or specialized intermediate.

Research Findings and Gaps

  • Coatings : Silane-containing analogs (e.g., ) show tunable mechanical properties (e.g., modulus, elongation) with varying epoxy content, a feature absent in the target compound.
  • Pharmacology : Structural parallels to M8-B suggest the hydroxybenzamide group could modulate ion channel interactions, but direct studies are lacking.
  • Synthesis : 2-Chloroethylamine hydrochloride’s pharmacopeial updates underscore the importance of purity in reagent-grade chemicals, a standard likely applicable to the target compound.

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